BC-DXI-495 is classified as a small molecule inhibitor and is primarily sourced from chemical suppliers specializing in research-grade compounds. It is categorized within the broader class of proteolysis targeting chimeras (PROTACs), which are designed to promote the degradation of specific proteins by harnessing the cell's ubiquitin-proteasome system .
The synthesis of BC-DXI-495 involves several key steps, including the use of click chemistry techniques that incorporate azides and alkynes. A general procedure includes the addition of sodium L-ascorbate and copper(II) sulfate pentahydrate to a solution containing an azide and an alkyne in dimethyl sulfoxide at room temperature, followed by purification using column chromatography .
The synthetic route is designed to be efficient, allowing for one-step synthesis while ensuring high purity (>98%) of the final product. The compound's synthesis has been optimized through retrosynthetic analysis, utilizing advanced computational tools to predict feasible synthetic pathways.
The molecular structure of BC-DXI-495 features a complex arrangement that includes an indole ring, a sulfonamide group, and a morpholine moiety. The structural data can be represented as follows:
This structure allows BC-DXI-495 to effectively interact with its target proteins, facilitating its mechanism of action in inhibiting protein-protein interactions .
BC-DXI-495 has been shown to engage in specific interactions that disrupt the binding between AIMP2-DX2 and HSP70. The compound exhibits an inhibitory concentration (IC50) of approximately 4.2 μM against this interaction, highlighting its potency .
In experimental setups, BC-DXI-495 has been utilized in co-immunoprecipitation assays to analyze its effects on protein complexes involving AIMP2-DX2, demonstrating significant alterations in protein solubility profiles upon treatment .
The mechanism by which BC-DXI-495 exerts its effects involves binding to AIMP2-DX2 and preventing its interaction with HSP70. This disruption leads to decreased levels of AIMP2-DX2 in cellular environments, thereby influencing downstream signaling pathways related to tumor growth and survival.
Studies have shown that BC-DXI-495 not only inhibits the binding between these proteins but also reduces tumor growth in vivo models expressing AIMP2-DX2. This suggests a potential therapeutic application in cancer treatment by targeting specific protein interactions critical for tumor progression .
BC-DXI-495 appears as a solid powder with high purity (>98%). It is soluble in dimethyl sulfoxide, making it suitable for various biological assays. The compound should be stored under controlled conditions—preferably dry and dark at temperatures between 0 - 4 °C for short-term storage or at -20 °C for long-term preservation.
Key physical properties include:
BC-DXI-495 has significant applications in scientific research, particularly in oncology. Its primary use lies in studying protein-protein interactions within cancer biology, specifically those involving AIMP2-DX2 and HSP70. Researchers are exploring its potential as a therapeutic agent for treating lung cancer and possibly other malignancies characterized by dysregulated protein interactions.
Additionally, BC-DXI-495 serves as a valuable tool for investigating the mechanisms underlying tumor growth and resistance to therapy, providing insights that could lead to novel treatment strategies .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: